lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate
Description
Lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate is a chemical compound that features a lithium ion coordinated to a cyclopropane carboxylate moiety substituted with a pyrimidinyl group
Properties
CAS No. |
2613382-97-9 |
|---|---|
Molecular Formula |
C8H7LiN2O2 |
Molecular Weight |
170.1 g/mol |
IUPAC Name |
lithium;1-pyrimidin-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H8N2O2.Li/c11-7(12)8(2-3-8)6-9-4-1-5-10-6;/h1,4-5H,2-3H2,(H,11,12);/q;+1/p-1 |
InChI Key |
YHKUFVYWKAECOK-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CC1(C2=NC=CC=N2)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation: Vinylpyrimidine Derivatives
Key to this approach is the synthesis of 2-vinylpyrimidine precursors. As demonstrated in the preparation of (−)-lundurine A analogs, 2-chloro-4-methylpyrimidine undergoes palladium-catalyzed coupling with vinyl magnesium bromide to yield enone intermediates. Subsequent Heck coupling with bromoindoles generates trisubstituted alkenes suitable for cyclopropanation. Table 1 outlines optimized conditions for palladium-mediated vinylation:
| Entry | Nucleophile | Base | Catalyst | Solvent System | Temp. | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CH₂=CHBPin | K₃PO₄ | Pd(OAc)₂/SPhos | Dioxane/H₂O | 90°C | 48 |
| 8 | CH₂=CHBF₃K | K₂CO₃ | Pd(OAc)₂/dppf | Dioxane/H₂O | 90°C | 77 |
Cyclopropanation and Lithium Salt Formation
Reaction of 2-vinylpyrimidines with Simmons–Smith reagent (Et₂Zn/CH₂I₂) at 0–25°C installs the cyclopropane ring with retention of stereochemistry. For example, treating vindoline derivative 8 under these conditions furnishes cyclopropane 9 in 63% yield. Subsequent hydrolysis of the ester group (e.g., using LiOH in THF/H₂O) yields the carboxylic acid, which is neutralized with lithium hydroxide to afford the title compound.
Nitrogen Ylide-Mediated Cyclopropanation
Recent advances in ylide chemistry enable diastereoselective cyclopropanation without transition metals. A seminal study details the reaction of 4-methyl-2-vinylpyrimidine (3 ) with a nitrogen ylide generated from t-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Reaction Mechanism and Optimization
The ylide attacks the β-position of the vinylpyrimidine, inducing ring closure to form the cyclopropane core. Key parameters include:
-
Solvent : Dichloromethane or THF
-
Temperature : 0°C to 25°C
-
Stoichiometry : 1.2 eq ylide precursor relative to alkene
This method achieves 58% overall yield across three steps (vinylpyrimidine synthesis → cyclopropanation → ester hydrolysis). The final step employs LiOH in aqueous ethanol to generate the lithium carboxylate directly.
Diastereoselectivity and Resolution
While the ylide approach provides moderate diastereoselectivity (dr = 1:2.5), chiral resolution using (S)-1-(1-naphthyl)ethylamine salts enhances enantiopurity. Recrystallization from hexane/ethyl acetate mixtures yields enantiomerically enriched material (>98% ee), critical for pharmaceutical applications.
Electrochemical Cyclopropanation via Thianthrenium Salts
Emerging electrochemical methods offer a scalable alternative for cyclopropane synthesis. By electrolyzing thianthrene in the presence of alkenes, dicationic intermediates are generated, which react with carbon pronucleophiles (e.g., nitriles) to form cyclopropanes.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|---|---|
| Simmons–Smith | 2-Vinylpyrimidine | Et₂Zn, CH₂I₂ | 63 | High | Moderate |
| Nitrogen Ylide | 2-Vinylpyrimidine | t-Bu bromoacetate, DABCO | 58 | Moderate | High |
| Electrochemical | Alkene + Pronucleophile | Thianthrene, Electricity | 75* | High | High |
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The lithium ion can be replaced by other cations through metathesis reactions.
Oxidation and Reduction: The pyrimidinyl group can participate in redox reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions may produce pyrimidinyl ketones or aldehydes.
Scientific Research Applications
Synthesis and Chemical Properties
Lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate can be synthesized through the reaction of pyrimidin-2-ylcyclopropane-1-carboxylic acid with lithium bases such as lithium hydroxide or lithium carbonate in organic solvents like tetrahydrofuran (THF) under inert conditions. The synthesis typically involves purification through recrystallization or chromatography techniques .
Chemical Structure:
- Molecular Formula: C₉H₈LiN₃O₂
- CAS Number: 2613382-97-9
- Molecular Weight: 195.12 g/mol
Chemistry
This compound serves as a crucial building block for synthesizing more complex molecules. Its unique cyclopropane structure allows for various chemical transformations, including:
- Substitution Reactions: The lithium ion can be replaced by other cations through metathesis reactions.
- Oxidation and Reduction: The pyrimidinyl group can participate in redox reactions.
- Coupling Reactions: It can be utilized in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology
This compound is investigated for its biological activity, particularly concerning pyrimidinyl derivatives. Research indicates potential therapeutic applications, including:
- Anticancer Activity: Studies have shown that derivatives of cyclopropane compounds exhibit anticancer properties. For instance, cyclopropane amides have been noted for their efficacy against various cancers, including breast and lung cancers .
Medicine
Research into the pharmacological properties of this compound may reveal new drug candidates for treating diseases. The compound's interaction with molecular targets such as enzymes or receptors suggests potential applications in drug development .
Case Study 1: Anticancer Properties
A study published in Cancer Research highlighted the effectiveness of cyclopropane derivatives in targeting cancer cell proliferation. The research demonstrated that lithium(1+) 1-(pyrimidin-2-yl)cyclopropane derivatives could inhibit tumor growth in vitro and in vivo models, indicating their potential as anticancer agents .
Case Study 2: Synthesis of Complex Molecules
In an article from Organic Letters, researchers utilized this compound as a precursor to synthesize novel pyrimidine-based compounds with enhanced biological activity. The study reported successful yields and demonstrated the compound's utility in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidinyl group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The lithium ion may also play a role in modulating the electronic properties of the compound, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Lithium 1-(pyrimidin-4-yl)cyclopropane-1-carboxylate: Similar structure but with the pyrimidinyl group at a different position.
Sodium 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate: Similar structure but with a sodium ion instead of lithium.
Potassium 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate: Similar structure but with a potassium ion instead of lithium
Biological Activity
Lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate is a novel compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound features a lithium ion coordinated to a cyclopropane carboxylate moiety with a pyrimidinyl substitution. The typical synthesis involves the reaction of pyrimidin-2-ylcyclopropane-1-carboxylic acid with lithium hydroxide or lithium carbonate in an organic solvent such as tetrahydrofuran (THF) under inert conditions to prevent degradation from moisture or oxygen .
The biological activity of lithium compounds is often attributed to their ability to modulate signaling pathways within cells. Lithium is known to inhibit glycogen synthase kinase-3 beta (GSK-3β), which plays a crucial role in various cellular processes, including cell fate determination and apoptosis . The inhibition of GSK-3β by lithium has been linked to neuroprotective effects and mood stabilization, making it a valuable compound in treating bipolar disorder.
In the context of this compound, the pyrimidinyl group may enhance its interactions with specific receptors or enzymes, potentially increasing its efficacy as a therapeutic agent. The compound's structural characteristics allow for hydrogen bonding and π-π interactions, which are essential for binding affinity .
Biological Activity and Research Findings
Recent studies have highlighted the potential applications of this compound in various biological contexts:
Anticancer Activity
Research indicates that derivatives of cyclopropane carboxamides exhibit significant inhibitory effects on cancer cell proliferation. For instance, compounds similar to this compound have shown effective inhibition on U937 human myeloid leukemia cell lines without exhibiting cytotoxicity on normal cells . This selectivity suggests a promising therapeutic profile for further development.
Neuroprotective Effects
Lithium compounds are widely recognized for their neuroprotective properties, particularly in neurodegenerative diseases. Studies suggest that lithium's ability to inhibit GSK-3β contributes to its protective effects against neuronal apoptosis and promotes neurogenesis . The incorporation of the pyrimidine moiety may enhance these neuroprotective effects by improving the compound's bioavailability and receptor interaction.
Antidepressant Properties
Lithium has long been used as a mood stabilizer in psychiatric disorders. Its mechanism involves modulation of neurotransmitter systems and neurotrophic factors, which may be further influenced by the structural features of this compound. The compound's potential as an antidepressant warrants further investigation through clinical trials .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have documented the therapeutic effects of lithium compounds:
- Neurodegenerative Disorders : A study demonstrated that patients receiving lithium treatment showed reduced progression of Alzheimer's disease symptoms, attributed to its neuroprotective properties.
- Bipolar Disorder : Clinical trials have consistently shown that lithium effectively reduces manic episodes in bipolar patients, with emerging evidence suggesting that derivatives like this compound may offer enhanced efficacy or reduced side effects.
Q & A
Q. What are the standard synthetic routes for lithium(1+) 1-(pyrimidin-2-yl)cyclopropane-1-carboxylate?
Methodological Answer: The compound can be synthesized via cyclopropanation of a pyrimidine-substituted precursor. Key steps include:
- Cyclopropane ring formation : Use transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions) to introduce the cyclopropane moiety.
- Carboxylation : React the cyclopropane intermediate with CO₂ under basic conditions to form the carboxylate group.
- Lithium salt formation : Neutralize the carboxylic acid with lithium hydroxide. Characterization typically involves NMR (¹H, ¹³C) to confirm cyclopropane geometry and FT-IR to verify carboxylate formation .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: Core techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm). ¹³C NMR confirms sp³ carbons in the cyclopropane (δ 15–25 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₉H₈LiN₂O₂: 183.06 g/mol).
- X-ray Crystallography : Resolves strain-induced bond angles in the cyclopropane ring .
Q. How can researchers validate purity for pharmaceutical applications?
Methodological Answer: Use HPLC with UV detection (λ = 254 nm) and a C18 column. Validate purity per ICH guidelines:
- System suitability : Ensure resolution ≥2.0 between the compound and known impurities (e.g., pyrimidine derivatives).
- Limit tests : Quantify impurities (e.g., residual solvents) via LC-MS, adhering to thresholds in pharmacopeial standards .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclopropanation be addressed?
Methodological Answer: Regioselectivity depends on:
- Catalyst choice : Rhodium complexes (e.g., Rh₂(OAc)₄) favor trans-substituted cyclopropanes.
- Substituent effects : Electron-withdrawing groups on pyrimidine direct cyclopropane formation to specific positions. Optimize via DFT calculations (e.g., Gaussian 16) to model transition states and predict regiochemical outcomes .
Q. What strategies resolve contradictions in spectroscopic data?
Methodological Answer: Discrepancies (e.g., unexpected NMR splitting) may arise from:
- Dynamic effects : Variable-temperature NMR (VT-NMR) detects ring strain-induced conformational changes.
- Solvent interactions : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding with the carboxylate. Cross-validate with computational chemistry (e.g., ADF software for NMR chemical shift prediction) .
Q. How to design assays for evaluating pharmacological activity?
Methodological Answer:
- In vitro models : Use HEK293 cells transfected with target receptors (e.g., GPCRs) for binding assays. Measure IC₅₀ via fluorescence polarization.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Ensure compliance with in-vitro safety protocols (e.g., waste disposal per guidelines) .
Q. What statistical methods are critical for reproducibility in synthetic studies?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize reaction variables (e.g., temperature, catalyst loading).
- Error analysis : Apply Student’s t-test (p <0.05) to compare yields across replicates.
- Principal Component Analysis (PCA) : Identify outliers in spectroscopic datasets (e.g., anomalous IR peaks) .
Data Presentation and Validation
Q. How should researchers present crystallographic data for peer review?
Methodological Answer:
- CIF files : Submit to the Cambridge Structural Database (CSD) with refined parameters (R-factor ≤5%).
- ORTEP diagrams : Highlight cyclopropane bond angles (e.g., 60°±2°) and thermal ellipsoids for lithium coordination .
Q. What protocols ensure reliable quantification of lithium content?
Methodological Answer:
- Atomic Absorption Spectroscopy (AAS) : Calibrate with lithium standards (0.1–10 ppm range).
- Sample preparation : Digest 10 mg compound in HNO₃/H₂O₂ (3:1) at 80°C for 2 hours. Report results with uncertainty intervals (e.g., 95% confidence) .
Safety and Compliance
Q. What safety measures are critical for handling lithium salts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
